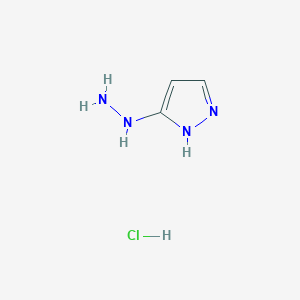
3-Hydrazinyl-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C3H7ClN4 It is a derivative of pyrazole, characterized by the presence of a hydrazine group at the third position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-1H-pyrazole hydrochloride typically involves the reaction of 3-chloropyrazole with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives with various functional groups, while substitution reactions can produce a wide range of substituted pyrazoles.
Scientific Research Applications
3-Hydrazinyl-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-hydrazinyl-1H-pyrazole hydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in pathogens and cancer cells.
Comparison with Similar Compounds
3-Aminopyrazole: Similar in structure but with an amino group instead of a hydrazine group.
3-Hydrazinyl-1H-pyrazole: The base form without the hydrochloride salt.
4-Hydrazinyl-1H-pyrazole: A positional isomer with the hydrazine group at the fourth position.
Uniqueness: 3-Hydrazinyl-1H-pyrazole hydrochloride is unique due to its specific reactivity and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C3H7ClN4 |
|---|---|
Molecular Weight |
134.57 g/mol |
IUPAC Name |
1H-pyrazol-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C3H6N4.ClH/c4-6-3-1-2-5-7-3;/h1-2H,4H2,(H2,5,6,7);1H |
InChI Key |
WNPZVJMHIABWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


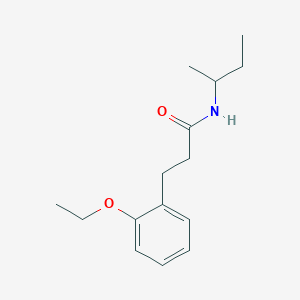

![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
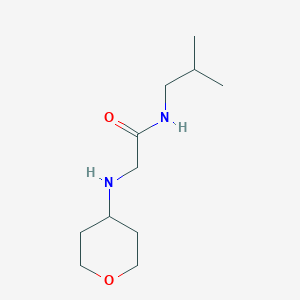




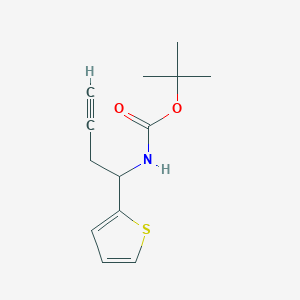
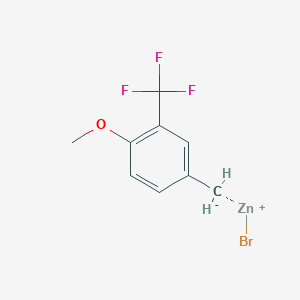
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)



